molecular formula C19H10ClF2N3O2 B6109481 N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

Cat. No.: B6109481
M. Wt: 385.7 g/mol
InChI Key: DFFZNVKEFWCUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a pyridine carboxamide moiety, and substituted with chloro and difluorophenyl groups. Its molecular formula is C17H9ClF2N2O.

Properties

IUPAC Name

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF2N3O2/c20-13-8-15(22)14(21)7-12(13)19-25-16-6-11(3-4-17(16)27-19)24-18(26)10-2-1-5-23-9-10/h1-9H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFZNVKEFWCUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole core. The pyridine carboxamide moiety is then introduced through a coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The chloro and difluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Scientific Research Applications

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Shares structural similarities but differs in the substitution pattern and specific functional groups.

    2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide: Similar core structure but lacks the benzoxazole ring.

Uniqueness

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide stands out due to its unique combination of a benzoxazole ring and pyridine carboxamide moiety, along with the specific chloro and difluorophenyl substitutions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.